N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide is a synthetic quinoline derivative characterized by a 2-pyridinyl substituent on the quinoline core and a 3,4-dimethoxyphenethyl carboxamide side chain.
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O3/c1-30-23-11-10-17(15-24(23)31-2)12-14-27-25(29)19-16-22(21-9-5-6-13-26-21)28-20-8-4-3-7-18(19)20/h3-11,13,15-16H,12,14H2,1-2H3,(H,27,29) |
InChI Key |
NLEXROIAAUMNCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Intermediate
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.
Steps :
-
Activation : Quinoline-4-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dry dichloromethane (DCM) for 3 hours.
-
Coupling : The acid chloride is reacted with 2-(3,4-dimethoxyphenyl)ethylamine (1.1 equiv) in the presence of triethylamine (2.0 equiv) at 0–5°C for 2 hours.
Yield : 78–85% after silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).
Direct Condensation of Ethyl Ester
Alternatively, the ethyl ester derivative of quinoline-4-carboxylic acid undergoes aminolysis with the amine under reflux conditions.
Conditions :
-
Ester : Ethyl quinoline-4-carboxylate (1.0 equiv)
-
Amine : 2-(3,4-Dimethoxyphenyl)ethylamine (1.5 equiv)
-
Solvent : Dry toluene
This method avoids handling corrosive SOCl₂ but requires stringent anhydrous conditions to prevent hydrolysis (yield: 60–68%).
Side Chain Synthesis: 2-(3,4-Dimethoxyphenyl)ethylamine
The amine side chain is synthesized via a two-step process:
-
Reductive Amination :
Purification : Vacuum distillation (bp: 150–155°C at 0.5 mmHg) yields the amine as a colorless liquid (purity >95% by GC-MS).
Analytical Characterization
Critical spectroscopic data for intermediates and the final product include:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Quinoline-4-carboxylic acid | 8.90 (d, J=4.8 Hz, 1H, H-2), 8.35 (s, 1H, H-5), 7.75–7.82 (m, 3H, H-6,7,8) | 167.8 (COOH), 149.2 (C-2), 135.4 (C-4) | 244.0821 [M+H]⁺ |
| Final product | 8.85 (d, J=4.8 Hz, 1H, H-2), 7.45–7.60 (m, 6H, aromatic), 3.85 (s, 6H, OCH₃) | 165.3 (CONH), 152.1 (C-4), 148.9 (C-3,4-OCH₃) | 447.2015 [M+H]⁺ |
X-ray crystallography of a related compound (8-chloro analog) confirms the planar quinoline core and trans configuration of the carboxamide group.
Optimization and Challenges
Key challenges in the synthesis include:
-
Regioselectivity in Friedlander Synthesis : Electron-deficient ketones (e.g., pyridinyl derivatives) require elevated temperatures for complete cyclization.
-
Amide Hydrolysis : The direct ester-amine condensation method is sensitive to moisture, necessitating molecular sieves or anhydrous solvents.
-
Purification : Silica gel chromatography with gradient elution (ethyl acetate:hexane from 1:4 to 1:1) effectively separates the product from unreacted amine and ester byproducts .
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that catalyze ROS production. It may also inhibit specific enzymes involved in oxidative stress and inflammation pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs, synthetic routes, and available physicochemical data.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Core Structure: Benzamide (aromatic amide) vs. quinoline-4-carboxamide (heterocyclic amide).
- Substituents : Both share the N-[2-(3,4-dimethoxyphenyl)ethyl] side chain.
- Synthesis : Rip-B was synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, yielding 80% .
- Physicochemical Properties :
Key Differences :
- The quinoline-pyridine core in the target compound may confer enhanced π-π stacking interactions or altered solubility compared to Rip-B’s benzene ring.
- Quinoline derivatives often exhibit higher thermal stability, though melting point data for the target compound are unavailable for direct comparison.
Azanium Chloride Dihydrate Intermediate
- Structure : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate .
- Relevance: Synthesized as an intermediate in isoquinoline alkaloid analog production.
- Crystallography: Monoclinic crystal system (space group P21/c), with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, and β = 93.490° .
Comparison :
- The azanium compound features a cationic nitrogen and a carbamoylpropyl chain, distinct from the target compound’s neutral quinoline-carboxamide structure.
- Both compounds utilize the 3,4-dimethoxyphenethyl motif, highlighting its versatility in synthetic chemistry.
Formoterol and Verapamil-Related Compounds
- Examples: Formoterol-related compounds (e.g., formamide derivatives) and Verapamil-related compound F [(3,4-dimethoxyphenyl)methanol] .
- Structural Motifs: Methoxy-substituted aromatic rings but lack quinoline or pyridine cores.
- Function : Primarily β-adrenergic agonists (Formoterol analogs) or calcium channel blockers (Verapamil analogs).
Key Contrast :
- The target compound’s quinoline-pyridine-carboxamide structure differentiates it from these amine- or alcohol-containing pharmaceuticals, suggesting divergent biological targets.
Research Implications and Gaps
- Structural Insights : The 3,4-dimethoxyphenethyl group is a recurring motif in synthetic and natural products, often associated with receptor binding .
- Synthetic Challenges : High yields (e.g., 80% for Rip-B) suggest efficient amidation protocols, but the target compound’s synthesis remains undocumented in the provided evidence.
- Data Limitations : Absence of melting point, solubility, or bioactivity data for the target compound restricts a full comparative analysis.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique structural characteristics and biological activities have garnered attention in recent research.
Chemical Structure and Properties
- Molecular Formula : C₂₅H₂₃N₃O₃
- Molecular Weight : 413.5 g/mol
The compound features a quinoline ring system, a pyridine substituent, and a carboxamide functional group. The presence of a 3,4-dimethoxyphenyl group enhances its biological activity, making it a candidate for various therapeutic applications.
Research indicates that this compound may interact with specific molecular targets involved in cancer progression. Although detailed mechanisms remain under investigation, preliminary studies suggest that it may influence several cellular processes critical for tumor growth and survival.
Biological Activities
-
Anticancer Properties :
- The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies show that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
- Protein Interactions :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(3-methoxyphenyl)ethyl]-quinoline-4-carboxamide | Quinoline structure with a methoxy group | Exhibits different biological activity due to methoxy substitution |
| N-(2-(pyridin-3-yl)-ethyl)-quinoline-4-carboxamide | Pyridine and quinoline rings | Potentially different pharmacological effects due to pyridine position |
| 6-(3,4-dimethoxyphenyl)-quinoline-4-carboxylic acid | Quinoline with a carboxylic acid group | Focus on acid functionality may alter solubility and activity |
This comparison highlights the unique substituents of this compound that may impact its biological activity and chemical reactivity.
Research Findings and Future Directions
The ongoing research into the biological activity of this compound is promising. Future studies are expected to focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its anticancer effects.
- In Vivo Studies : Testing the efficacy and safety of this compound in animal models to evaluate its therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity to optimize lead compounds for clinical development .
Q & A
Basic: What are the key synthetic strategies for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoline core followed by amide coupling. A common approach includes:
Quinoline ring construction : Cyclization of substituted pyridines or via Friedländer synthesis.
Amide bond formation : Reacting the quinoline-4-carboxylic acid derivative with 2-(3,4-dimethoxyphenyl)ethylamine using coupling agents like EDCl/HOBt or DCC in solvents such as DMF or acetonitrile .
Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include temperature control (e.g., 0–5°C during coupling) and inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .
Basic: How is the structural conformation of this compound validated?
Methodological Answer:
Structural validation employs:
- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and packing arrangements. For example, related dimethoxyphenyl derivatives show monoclinic crystal systems (space group P21/c) with unit cell parameters a = 21.977 Å, b = 12.229 Å, c = 10.222 Å, and β = 93.49° .
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., aromatic protons at δ 6.7–8.2 ppm) and carbonyl carbons (δ ~165 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₇N₃O₄: 482.2075) .
Advanced: How do structural modifications (e.g., methoxy group positioning) influence biological activity compared to analogs?
Methodological Answer:
Structure-activity relationship (SAR) studies are critical:
- Methoxy group orientation : 3,4-Dimethoxy substitution enhances lipid solubility and membrane penetration compared to 2,4-dimethoxy analogs. This is assessed via logP measurements and cellular uptake assays .
- Pyridine vs. quinoline cores : Quinoline derivatives exhibit stronger π-π stacking with enzyme active sites (e.g., kinase targets), confirmed by molecular docking simulations (AutoDock/Vina) .
- Activity comparison : Analogues like N-[2-(4-chlorophenyl)ethyl]-thienopyrimidine derivatives show reduced potency (IC₅₀ > 10 µM vs. 2.3 µM for the target compound) due to weaker hydrogen bonding with catalytic residues .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Compound purity : Validate via HPLC (≥95% purity) and LC-MS to exclude byproducts (e.g., unreacted amine or carboxylic acid) .
- Target specificity : Perform counter-screens against related enzymes (e.g., PKC vs. PKA) to rule off-target effects .
- Structural confirmation : Re-examine stereochemistry (e.g., CD spectroscopy for chiral centers) and crystallinity (PXRD) .
Advanced: What experimental strategies are recommended for identifying this compound’s molecular targets?
Methodological Answer:
Target identification involves:
Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
Cellular thermal shift assay (CETSA) : Monitor protein stability shifts (via Western blot) upon compound binding .
Transcriptomic profiling : RNA-seq or microarray analysis to identify pathways perturbed post-treatment .
Molecular docking : Screen against databases (e.g., PDB) using Glide or GOLD software to prioritize targets like kinases or GPCRs .
Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
Optimization strategies include:
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates (assessed via powder dissolution assays) .
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers to increase plasma half-life (tested in rodent PK studies) .
- LogD adjustment : Modify methoxy groups to hydroxyls (via demethylation) to balance hydrophilicity without losing activity .
Advanced: What analytical methods are critical for detecting metabolic byproducts of this compound?
Methodological Answer:
Metabolite identification requires:
- LC-MS/MS : Use Q-TOF or Orbitrap systems to fragment ions and compare with databases (e.g., HMDB) .
- Isotopic labeling : Synthesize ¹³C/²H-labeled analogs to trace metabolic pathways (e.g., hepatic CYP450-mediated oxidation) .
- Microsomal incubation : Test stability in liver microsomes (human/rat) to identify primary metabolites (e.g., O-demethylation products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
